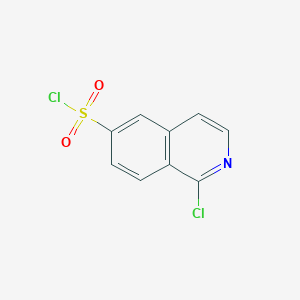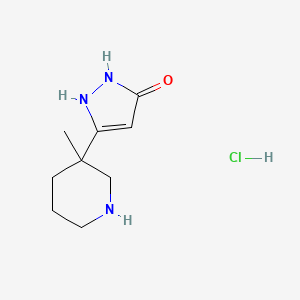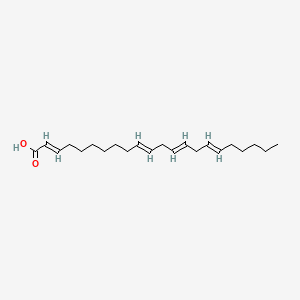
2-trans,10-cis,13-cis,16-cis-Docosatetraenoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-trans,10-cis,13-cis,16-cis-Docosatetraenoic acid, also known as adrenic acid, is a polyunsaturated fatty acid with the molecular formula C₂₂H₃₆O₂ and a molecular weight of 332.52 g/mol . This compound is a naturally occurring ω-6 fatty acid found in various tissues, including the adrenal glands, brain, kidneys, and vascular system . It plays a crucial role in the regulation of vascular tone and has been implicated in various physiological and pathological processes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-trans,10-cis,13-cis,16-cis-Docosatetraenoic acid typically involves the elongation of arachidonic acid by two carbon atoms . This process can be achieved through enzymatic or chemical methods. Enzymatic elongation involves the use of elongase enzymes, while chemical synthesis may involve the use of specific reagents and catalysts under controlled conditions.
Industrial Production Methods: Industrial production of this compound often relies on the extraction from natural sources, such as fish oils or other marine organisms rich in polyunsaturated fatty acids . The extracted fatty acids are then purified and converted into the desired compound through chemical or enzymatic processes.
Analyse Chemischer Reaktionen
Types of Reactions: 2-trans,10-cis,13-cis,16-cis-Docosatetraenoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) can be used.
Substitution: Halogenation reactions may involve reagents like bromine (Br₂) or chlorine (Cl₂).
Major Products:
Oxidation: Produces epoxides and hydroxylated derivatives.
Reduction: Yields saturated fatty acids.
Substitution: Results in halogenated fatty acids.
Wissenschaftliche Forschungsanwendungen
2-trans,10-cis,13-cis,16-cis-Docosatetraenoic acid has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of complex lipids and other bioactive molecules.
Biology: Studied for its role in cell signaling and membrane fluidity.
Medicine: Investigated for its potential therapeutic effects in cardiovascular diseases, inflammation, and metabolic disorders.
Industry: Utilized in the formulation of nutritional supplements and functional foods.
Wirkmechanismus
The mechanism of action of 2-trans,10-cis,13-cis,16-cis-Docosatetraenoic acid involves its incorporation into cell membranes, where it influences membrane fluidity and function. It is metabolized by various enzymes to produce bioactive metabolites, such as dihomoprostaglandins and epoxydocosatrienoic acids. These metabolites act on specific molecular targets and pathways, including the regulation of vascular tone and anti-inflammatory responses.
Vergleich Mit ähnlichen Verbindungen
2-trans,10-cis,13-cis,16-cis-Docosatetraenoic acid is unique among polyunsaturated fatty acids due to its specific structure and biological functions. Similar compounds include:
Arachidonic Acid (C₂₀H₃₂O₂): A precursor to various eicosanoids involved in inflammation and immune responses.
Eicosapentaenoic Acid (C₂₀H₃₀O₂): An ω-3 fatty acid with anti-inflammatory properties.
Docosahexaenoic Acid (C₂₂H₃₄O₂): An ω-3 fatty acid essential for brain and eye health.
Each of these compounds has distinct roles and effects, highlighting the uniqueness of this compound in biological systems.
Eigenschaften
IUPAC Name |
(2E,10E,13E,16E)-docosa-2,10,13,16-tetraenoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H36O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24/h6-7,9-10,12-13,20-21H,2-5,8,11,14-19H2,1H3,(H,23,24)/b7-6+,10-9+,13-12+,21-20+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXQLRMOIZUXNST-XENKKZCPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCC=CCC=CCCCCCCC=CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=C/C/C=C/C/C=C/CCCCCC/C=C/C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H36O2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.5 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![Benzenepropanoic acid, beta-(benzoylamino)-alpha-[(triethylsilyl)oxy]-, (2aR,4S,4aS,6R,9S,11S,12S,12aR,12bS)-6,12b-bis(acetyloxy)-12-(benzoyloxy)-2a,3,4,4a,5,6,9,10,11,12,12a,12b-dodecahydro-11-hydroxy-4a,8,13,13-tetramethyl-5-oxo-4-[(triethylsilyl)oxy]-7,11-methano-1H-cyclodeca[3,4]benz[1,2-b]oxet-9-yl ester, (alphaR,betaS)-](/img/structure/B8259277.png)
![1H-Pyrazole-5-carboxylic acid, 3-(4-chlorophenyl)-1-[(2,4-dichlorophenyl)methyl]-, methyl ester](/img/structure/B8259294.png)
![1,3-Propanediol, 1-(4-hydroxy-3-methoxyphenyl)-2-[4-[(1E)-3-hydroxy-1-propen-1-yl]-2-methoxyphenoxy]-, (1S,2S)-](/img/structure/B8259296.png)
![(3aS,4R,7S,7aR)-tert-butyl 2,2-dimethyl-6-oxotetrahydro-4,7-methano[1,3]dioxolo[4,5-c]pyridine-5(6H)-carboxylate](/img/structure/B8259307.png)
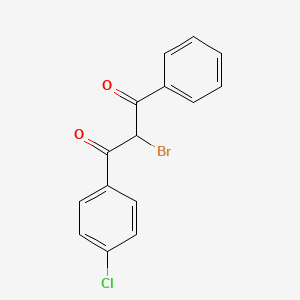
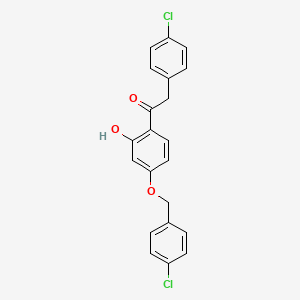
![Ethanone, 1-[5-chloro-2-(2,4-dimethylphenoxy)phenyl]-](/img/structure/B8259321.png)
![1H-Pyrido[3,4-b]indole-3-carboxylic acid, 1-(1,3-benzodioxol-5-yl)-2-[2-(diethylamino)acetyl]-2,3,4,9-tetrahydro-, methyl ester](/img/structure/B8259328.png)
![9-Octadecenoic acid (9Z)-, 1-[(1-oxobutoxy)methyl]-2-[(1-oxohexadecyl)oxy]ethyl ester](/img/structure/B8259336.png)
![3-Isoxazolecarboxylic acid, 5-[4-(4-bromophenoxy)phenyl]-](/img/structure/B8259338.png)
